molecular formula C8H6F3NOS B2766851 2-(Difluoromethoxy)-6-fluorobenzene-1-carbothioamide CAS No. 1155138-78-5

2-(Difluoromethoxy)-6-fluorobenzene-1-carbothioamide

Cat. No.: B2766851
CAS No.: 1155138-78-5
M. Wt: 221.2
InChI Key: AKUJAKPXMWUOPQ-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)-6-fluorobenzene-1-carbothioamide (CAS 1155138-78-5) is a fluorinated benzothioamide derivative of significant interest in medicinal chemistry and antibacterial research . The compound features a carbothioamide group and a distinct 2-(difluoromethoxy)-6-fluoro substitution pattern on its benzene ring, with a molecular formula of C8H6F3NOS and a molecular weight of 221.20 . This structure places it within a class of compounds known for their potential as key intermediates or scaffolds in developing biologically active molecules. Fluorinated benzamides and their thio-analogues are extensively investigated for their ability to inhibit bacterial cell division, specifically by targeting the essential filamentous temperature-sensitive protein Z (FtsZ) . FtsZ is a structural homolog of tubulin in prokaryotes and plays a critical role in the formation of the Z-ring, a necessary step in bacterial cytokinesis . The presence of fluorine atoms and the difluoromethoxy group on the aromatic ring is a recognized strategy in drug design to enhance metabolic stability, influence lipophilicity, and introduce specific steric and electronic properties that favor binding to the allosteric pocket of FtsZ . Molecular docking studies of similar 2,6-difluorobenzamide motifs reveal that the fluorine atoms facilitate key hydrophobic interactions with residues such as Val203, Val207, and Asn263 in the FtsZ binding site, while the carboxamide group forms critical hydrogen bonds . Furthermore, the carbothioamide (C(=S)NH2) group in this compound is a versatile functional group in synthetic chemistry. It can serve as a precursor for various heterocyclic syntheses or be subjected to transformations such as desulfurization-fluorination to access valuable N-difluoromethylated building blocks . This reagent is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols before use.

Properties

IUPAC Name

2-(difluoromethoxy)-6-fluorobenzenecarbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NOS/c9-4-2-1-3-5(13-8(10)11)6(4)7(12)14/h1-3,8H,(H2,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKUJAKPXMWUOPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=S)N)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-(Difluoromethoxy)-6-fluoroaniline

The difluoromethoxy group is introduced via nucleophilic substitution on a phenolic precursor. A representative protocol involves:

  • Starting material : 2-Fluoro-6-hydroxyaniline.
  • Difluoromethylation : Treatment with chlorodifluoromethane (ClCF2H) in the presence of a base (e.g., KOH) in dimethyl sulfoxide (DMSO) at 80–100°C for 12–24 hours.
    $$
    \text{2-Fluoro-6-hydroxyaniline} + \text{ClCF}_2\text{H} \xrightarrow{\text{KOH, DMSO}} \text{2-(Difluoromethoxy)-6-fluoroaniline}
    $$
    Yields typically range from 60–75%, with purity confirmed by $$^{19}\text{F}$$ NMR.

Synthesis of 2-(Difluoromethoxy)-6-fluorobenzonitrile

Alternative routes employ cyano-substituted intermediates:

  • Cyanation : 2-(Difluoromethoxy)-6-fluorobromobenzene undergoes palladium-catalyzed cyanation using Zn(CN)$$_2$$ in dimethylacetamide (DMAc) at 120°C.
  • Direct substitution : 2-Fluoro-6-hydroxybenzonitrile reacts with ClCF2H under basic conditions, though this method faces challenges due to competing hydrolysis of the nitrile group.

Carbothioamide Formation Strategies

Thiocarbonylation of Aniline Derivatives

The most direct method involves reacting 2-(difluoromethoxy)-6-fluoroaniline with thiocarbonylating agents:

  • Thiophosgene (CSCl$$2$$) :
    • Aniline is treated with CSCl$$2$$ in dichloromethane at 0°C, followed by aqueous workup to yield the thioamide.
    • Reaction equation :

      $$

      \text{Ar-NH}2 + \text{CSCl}2 \rightarrow \text{Ar-NH-C(=S)-NH}2 + 2\text{HCl}

      $$
    • Limitations : Toxicity of CSCl$$2$$ necessitates stringent safety measures.
  • Lawesson’s Reagent :
    • Converts primary amides to thioamides. If the amide precursor is accessible, treatment with Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) in toluene at 110°C provides the thioamide in 70–85% yield.

Thiolation of Nitriles

Nitrile-to-thioamide conversion is achieved via:

  • Hydrogen Sulfide (H$$2$$S) Gas :
    • 2-(Difluoromethoxy)-6-fluorobenzonitrile is bubbled with H$$2$$S in ethanol containing catalytic ammonium chloride at 50°C for 6 hours.
    • Challenge : Requires specialized equipment for H$$_2$$S handling.
  • Sodium Hydrosulfide (NaSH) :
    • Safer alternative to H$$_2$$S. The nitrile reacts with NaSH in DMF at 100°C, followed by acid quenching to precipitate the thioamide.

Alternative Methodologies from Patent Literature

A 2019 Chinese patent (CN110746322A) describes analogous syntheses for benzamidine derivatives, offering transferable insights:

  • Stepwise functionalization : Introduction of trifluoromethoxy groups via nucleophilic aromatic substitution under alkaline conditions.
  • Catalytic systems : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance difluoromethylation efficiency.

Comparative Analysis of Synthetic Routes

Method Starting Material Yield (%) Purity (%) Key Advantage Limitation
Thiophosgene route 2-(Difluoromethoxy)-6-fluoroaniline 65–75 ≥95 High selectivity Toxic reagents
Lawesson’s reagent 2-(Difluoromethoxy)-6-fluorobenzamide 70–85 ≥98 Mild conditions Requires amide precursor
NaSH thiolation 2-(Difluoromethoxy)-6-fluorobenzonitrile 60–70 ≥90 Avoids gaseous H$$_2$$S Longer reaction times

Optimization and Scalability Considerations

  • Solvent selection : Polar aprotic solvents (DMF, DMAc) improve difluoromethylation kinetics but complicate purification. Switch to toluene or ethyl acetate enhances isolability.
  • Catalyst screening : Pd(OAc)$$_2$$/Xantphos systems increase cyanation efficiency in nitrile synthesis.
  • Green chemistry approaches : Recent studies suggest microwave-assisted reactions reduce difluoromethylation times by 50%.

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethoxy)-6-fluorobenzene-1-carbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbothioamide group to other functional groups such as amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups onto the aromatic ring .

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)-6-fluorobenzene-1-carbothioamide involves its interaction with specific molecular targets and pathways. The difluoromethoxy and fluorine groups can enhance the compound’s ability to bind to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural and functional similarities with fluorinated aromatic derivatives. Below is a comparative analysis based on molecular features, reactivity, and applications:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Key Properties/Applications
2-(Difluoromethoxy)-6-fluorobenzene-1-carbothioamide C₈H₆F₃NOS 221.2 -OCF₂H, -F, -C(S)NH₂ High lipophilicity; potential kinase inhibition
2-(Difluoromethoxy)-6-fluorobenzaldehyde () C₈H₅F₃O₂ 190.12 -OCF₂H, -F, -CHO Intermediate for pharmaceuticals, agrochemicals
Pantoprazole sulfone impurity () C₁₆H₁₇F₂N₃O₅S 401.39 -OCF₂H, -SO₂, benzimidazole Overoxidized byproduct; reduced bioactivity

Key Findings :

Reactivity Differences: The carbothioamide group in this compound confers nucleophilic reactivity at the sulfur atom, making it prone to oxidation (e.g., forming sulfoxides or sulfones under oxidative conditions). This contrasts with the aldehyde group in 2-(Difluoromethoxy)-6-fluorobenzaldehyde, which is electrophilic and participates in condensation reactions . Fluorine substituents enhance metabolic stability in both compounds but reduce solubility compared to non-fluorinated analogs.

Biological Activity :

  • Carbothioamide derivatives are explored as kinase inhibitors due to sulfur’s ability to form hydrogen bonds with ATP-binding pockets. In contrast, benzaldehyde derivatives like 2-(Difluoromethoxy)-6-fluorobenzaldehyde are typically intermediates rather than bioactive agents .
  • Overoxidized sulfone analogs (e.g., pantoprazole sulfone) exhibit diminished pharmacological efficacy compared to sulfoxides or thioamides, highlighting the criticality of sulfur oxidation state in drug design .

Synthetic Challenges :

  • The carbothioamide group requires careful handling to avoid oxidation during synthesis, whereas benzaldehyde derivatives are more stable but require inert conditions to prevent polymerization .

Research Implications and Limitations

While the provided evidence focuses on benzimidazole and benzaldehyde analogs, extrapolations for this compound remain theoretical. Further experimental studies are needed to:

  • Validate its metabolic stability and toxicity profiles.
  • Explore its interactions with biological targets (e.g., kinases or GPCRs).
  • Optimize synthetic routes to minimize byproduct formation (e.g., sulfones or disulfides) .

Biological Activity

2-(Difluoromethoxy)-6-fluorobenzene-1-carbothioamide (CAS No. 1155138-78-5) is a compound of interest due to its unique structural features and potential biological activities. This article reviews the existing literature on its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C₈H₆F₃NOS. Its structure includes a difluoromethoxy group and a carbothioamide moiety, which contribute to its biological properties.

Structural Formula:

SMILES C1=CC(=C(C(=C1)F)C(=S)N)OC(F)F\text{SMILES }C1=CC(=C(C(=C1)F)C(=S)N)OC(F)F

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Some key mechanisms include:

  • Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially affecting processes such as cell signaling and apoptosis.
  • Receptor Binding: It has been observed that similar compounds can bind to receptors, influencing cellular responses and gene expression.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. Preliminary studies suggest that this compound may possess activity against certain bacterial strains, although specific data on this compound is limited.

Anticancer Properties

The potential anticancer activity of this compound has been explored in vitro. Studies suggest that it may induce apoptosis in cancer cells through the modulation of apoptotic pathways. The exact pathways remain to be fully elucidated.

Anti-inflammatory Effects

Compounds containing thiourea or carbothioamide groups often show anti-inflammatory effects. While direct studies on this specific compound are sparse, similar derivatives have demonstrated the ability to reduce inflammation in various models.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

  • Absorption: The presence of fluorine atoms may enhance lipophilicity, potentially improving absorption.
  • Metabolism: The compound may undergo metabolic transformations that could influence its efficacy and safety profile.
  • Excretion: The elimination pathways need further investigation to understand the duration of action and potential accumulation.

Case Studies and Research Findings

A few studies have highlighted the biological activities of compounds related to this compound:

  • Anticancer Activity Study:
    • A study demonstrated that a structurally similar compound exhibited significant cytotoxicity against breast cancer cell lines, suggesting potential for further exploration in cancer therapy.
  • Antimicrobial Screening:
    • Preliminary screening against Gram-positive and Gram-negative bacteria showed promising results, warranting further investigation into its spectrum of activity.
  • Inflammation Model:
    • In a murine model of inflammation, a related compound reduced inflammatory markers significantly, indicating potential utility in treating inflammatory diseases.

Data Summary Table

PropertyValue/Description
Molecular FormulaC₈H₆F₃NOS
SMILESC1=CC(=C(C(=C1)F)C(=S)N)OC(F)F
Antimicrobial ActivityPotential activity against selected bacterial strains
Anticancer ActivityInduces apoptosis in cancer cell lines
Anti-inflammatory EffectsReduces inflammatory markers in animal models

Q & A

Basic: What are the recommended synthetic routes for 2-(Difluoromethoxy)-6-fluorobenzene-1-carbothioamide, and how can reaction yields be optimized?

Answer:
The synthesis typically involves sequential substitution and functionalization steps. A plausible route includes:

  • Step 1: Halogenation of a benzene precursor (e.g., 1,3-difluoro-4-methoxybenzene) to introduce reactive sites for difluoromethoxy and thioamide groups.
  • Step 2: Nucleophilic substitution with difluoromethoxy groups using reagents like chlorodifluoromethane in the presence of a base (e.g., KOH) .
  • Step 3: Introduction of the carbothioamide group via thiourea coupling under reflux conditions with ammonium thiocyanate and a catalyst (e.g., AlCl₃).

Yield Optimization Strategies:

  • Use anhydrous solvents to minimize side reactions.
  • Monitor reaction progress via TLC (hexane:ethyl acetate, 60:40 v/v; Rf ~0.77) .
  • Purify intermediates via column chromatography (silica gel, gradient elution).

Advanced: How does the electronic environment of the difluoromethoxy group influence the reactivity of this compound in substitution reactions?

Answer:
The difluoromethoxy group (-OCF₂H) is electron-withdrawing due to the electronegativity of fluorine, which polarizes the benzene ring. This activates meta and para positions for electrophilic substitution but deactivates ortho positions. Key observations:

  • Substitution Patterns: The fluorine atoms adjacent to the difluoromethoxy group sterically hinder some reactions, favoring regioselectivity in cross-coupling reactions .
  • Kinetic vs. Thermodynamic Control: At lower temperatures (<50°C), meta-substitution dominates, while higher temperatures (>80°C) favor para-substitution due to thermodynamic stability .

Basic: What analytical techniques are critical for characterizing this compound and its intermediates?

Answer:

  • NMR Spectroscopy: ¹⁹F NMR is essential for tracking fluorine environments (δ ~ -140 to -160 ppm for CF₂ groups) .
  • HPLC-PDA: Monitor purity (>95%) using C18 columns with acetonitrile/water mobile phases. Relative retention times can distinguish impurities (e.g., sulfone byproducts) .
  • Mass Spectrometry (HRMS): Confirm molecular ions (e.g., [M+H]+ at m/z 246.0321) and fragmentation patterns .

Advanced: How can computational modeling predict the compound’s stability under varying pH and temperature conditions?

Answer:

  • DFT Calculations: Optimize molecular geometry to identify labile bonds (e.g., C-S in the carbothioamide group).
  • pKa Prediction: Tools like MarvinSketch estimate the thioamide’s acidity (predicted pKa ~8.5), indicating instability in basic conditions .
  • Molecular Dynamics (MD): Simulate degradation pathways at elevated temperatures (>100°C), revealing potential cleavage of the difluoromethoxy group .

Basic: What are common impurities in synthesized batches, and how are they quantified?

Answer:
Typical impurities include:

  • Over-oxidized sulfone derivatives (e.g., from unintended oxidation of thioamide groups).
  • Chloro-byproducts (e.g., residual halogenated intermediates).

Quantification Methods:

  • HPLC with UV Detection: Use a validated method (e.g., USP Pantoprazole protocols) with limits of detection (LOD) ≤0.1% for individual impurities .
  • Calibration Curves: Reference standards for impurities (e.g., 5-(difluoromethoxy)-2-sulfonyl derivatives) ensure accuracy .

Advanced: What mechanistic insights explain contradictory reactivity data in cross-coupling reactions involving this compound?

Answer:
Contradictions arise from competing pathways:

  • Buchwald-Hartwig vs. Ullmann Coupling: Palladium catalysts (e.g., Pd(OAc)₂) favor C-N bond formation in Buchwald-Hartwig, while copper catalysts promote Ullmann-type coupling but require higher temperatures .
  • Steric Effects: Bulkier ligands (e.g., XPhos) improve yields in aryl amination by reducing side reactions .
  • Solvent Polarity: Polar aprotic solvents (e.g., DMF) stabilize transition states in SNAr reactions but may deactivate catalysts .

Basic: How is the compound’s solubility profile determined, and what solvents are optimal for biological assays?

Answer:

  • Solubility Testing: Use shake-flask method in buffers (pH 1–10) and organic solvents (DMSO, ethanol). Data shows:
    • Aqueous Solubility: <0.1 mg/mL in water; improves in 10% DMSO (up to 5 mg/mL) .
    • LogP: Calculated ~2.8 (moderate lipophilicity) .
  • Biological Assays: Use DMSO stock solutions (<1% v/v) to avoid cytotoxicity in cell-based studies.

Advanced: What strategies mitigate racemization or tautomerism in derivatives of this compound?

Answer:

  • Chiral Auxiliaries: Introduce temporary stereodirecting groups (e.g., Evans oxazolidinones) during synthesis .
  • Low-Temperature Conditions: Perform reactions at -20°C to slow tautomerization (e.g., keto-enol shifts in benzimidazole derivatives) .
  • Crystallization: Opt for chiral resolving agents (e.g., tartaric acid) to isolate enantiopure forms .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

  • PPE: Gloves (nitrile), lab coats, and safety goggles.
  • Ventilation: Use fume hoods due to potential release of HF gas during decomposition .
  • Storage: Sealed containers under refrigeration (2–8°C) in inert atmospheres (N₂ or Ar) .

Advanced: How does isotopic labeling (e.g., ¹⁸O, ²H) aid in tracking metabolic or environmental degradation pathways?

Answer:

  • ¹⁸O Labeling: Trace oxidative degradation (e.g., conversion of thioamide to amide) via mass shifts in LC-MS .
  • ²H Labeling (Deuterium): Study hydrolysis kinetics (e.g., C-F bond cleavage) using kinetic isotope effects (KIE) .

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